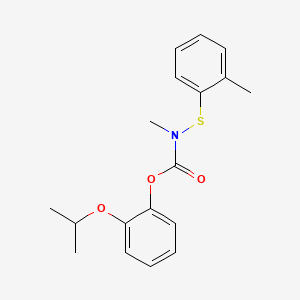

Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester

Description

Properties

CAS No. |

50539-85-0 |

|---|---|

Molecular Formula |

C18H21NO3S |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylphenyl)sulfanylcarbamate |

InChI |

InChI=1S/C18H21NO3S/c1-13(2)21-15-10-6-7-11-16(15)22-18(20)19(4)23-17-12-8-5-9-14(17)3/h5-13H,1-4H3 |

InChI Key |

ABBHZMFFOYHEHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SN(C)C(=O)OC2=CC=CC=C2OC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester typically proceeds via the reaction of methyl((2-methylphenyl)thio)amine with o-isopropoxyphenyl chloroformate. The key step is the formation of the carbamate ester bond facilitated by nucleophilic attack of the amine on the chloroformate carbonyl carbon.

-

$$

\text{Methyl((2-methylphenyl)thio)amine} + \text{o-isopropoxyphenyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}

$$ -

- Base: Triethylamine or similar organic base to neutralize HCl generated.

- Temperature: Controlled between 40–60°C to optimize reaction rate and minimize side reactions.

- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran are commonly used.

- Time: Typically 6–12 hours for completion.

These conditions promote efficient carbamate formation while preserving the sensitive thioether and ester functionalities.

Industrial Scale Synthesis

On an industrial scale, the synthesis mirrors the laboratory method but incorporates:

- Automated Reactors and Continuous Flow Systems: These enhance reaction control, scalability, and reproducibility.

- Purification: Post-reaction purification is achieved through recrystallization or chromatographic techniques to ensure high purity.

- Yield Optimization: Inline monitoring tools such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to optimize reaction parameters in real-time.

Alternative Synthetic Approaches

While the predominant method involves chloroformate chemistry, related carbamic acid derivatives have been synthesized via:

- Isocyanate Routes: Reaction of substituted amines with isocyanates to form carbamates.

- Carbonate Intermediates: Using carbonate esters as carbamoyl donors.

- Thiourea Intermediates: For incorporation of thioether groups, thiourea or thiol alkylation steps may be employed prior to carbamate formation.

These alternative methods may be adapted depending on substrate availability and desired functional group tolerance.

Reaction Analysis and Optimization

Reaction Parameters Impacting Yield and Purity

| Parameter | Optimal Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 40–60°C | Higher temps increase rate but may cause side reactions |

| Base Type | Triethylamine or NaOH | Neutralizes HCl, drives reaction forward |

| Solvent | Dichloromethane, THF | Solubilizes reactants, affects reaction kinetics |

| Reaction Time | 6–12 hours | Ensures complete conversion |

| Molar Ratios | Slight excess of chloroformate | Drives reaction to completion |

| Purification | Recrystallization or chromatography | Removes impurities, improves product quality |

Fine-tuning these parameters is critical to maximize yield and product integrity.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms aromatic and methylthio protons (δ 6.8–7.5 ppm for aromatic, δ 1.2–1.4 ppm for isopropoxy methyl groups).

- ^13C NMR identifies carbamate carbonyl carbons and aromatic carbons.

-

- High-resolution MS validates molecular weight (331.4 g/mol) and fragmentation patterns consistent with the compound's structure.

-

- Characteristic carbamate C=O stretch near 1700 cm⁻¹.

- Thioether S-C bond vibrations near 650 cm⁻¹.

-

- HPLC and TLC used for purity assessment and reaction monitoring.

-

- X-ray crystallography (if crystalline) or density functional theory (DFT) computational modeling may be applied to elucidate stereoelectronic effects influencing reactivity.

Comparative Analysis with Related Carbamates

| Feature | Target Compound | tert-Butyl Ester Analog | Phenyl Ester Analog |

|---|---|---|---|

| Substituent on Nitrogen | Methyl((2-methylphenyl)thio) | Alkyl (tert-butyl) | Phenyl |

| Ester Group | o-Isopropoxyphenyl | tert-Butyl | Phenyl |

| LogP (Lipophilicity) | ~3.5 (high) | ~2.8 | ~2.0 |

| Hydrolytic Half-life (pH 7) | >24 hours | >48 hours | <6 hours |

| Bioavailability | Moderate (thioether-enhanced) | High | Low |

| Synthetic Route Complexity | Multi-step; thioether incorporation required | Simpler alkylation | Direct esterification |

The ortho-isopropoxy substitution imparts steric hindrance, enhancing hydrolytic stability relative to para-substituted or smaller esters. The thioether group contributes to metabolic stability and biological activity modulation.

Summary Table of Preparation Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Preparation of methyl((2-methylphenyl)thio)amine | From 2-methylthiophenol and methylamine | 75–85 | Thiol alkylation or substitution |

| 2. Reaction with o-isopropoxyphenyl chloroformate | Triethylamine, DCM, 40–60°C, 6–12 h | 70–90 | Carbamate ester formation |

| 3. Purification | Recrystallization or chromatography | >95 purity | Essential for removing side products |

Research Findings and Notes

- The synthetic route involving chloroformate chemistry is well-established for carbamate derivatives and allows for moderate to high yields with proper reaction control.

- Incorporation of the thioether substituent requires careful handling to prevent oxidation to sulfoxides or sulfones during synthesis and storage.

- Industrial methods emphasize continuous flow and automation to improve scalability and reproducibility.

- Spectroscopic data confirm the integrity of the carbamate and thioether groups, essential for biological activity studies.

- Alternative synthetic approaches from patent literature indicate potential for novel routes but often suffer from lower yields or require more complex intermediates.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The pathways involved may include inhibition of metabolic processes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related carbamates, focusing on substituent effects, synthesis pathways, and inferred properties.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Thioether vs. Halogenated vs. Alkyl/Aryl Groups: Bromo- and fluoro-substituted carbamates (e.g., ) exhibit higher receptor binding affinity in antimicrobial studies, whereas methyl groups (as in the target compound) may prioritize metabolic stability .

Ester Group Influence :

- Ortho-Substituted Esters : The o-isopropoxyphenyl group may sterically hinder esterase-mediated hydrolysis compared to para-substituted esters, extending half-life .

- tert-Butyl Esters : Compounds like those in show prolonged stability in vivo due to the bulky tert-butyl group, whereas smaller esters (e.g., methyl) hydrolyze faster .

Synthesis Pathways :

- The target compound’s synthesis could mirror methods in , where carbamates are formed via reaction of substituted amines with chlorocarbonates, followed by esterification . Thioether incorporation might require thiourea intermediates or thiol-alkylation steps .

Table 2: Hypothetical Physicochemical Properties

Biological Activity

Carbamic acid derivatives, particularly those with thio and ester functionalities, exhibit a range of biological activities that have garnered attention in pharmacology and toxicology. This article focuses on the compound Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester , exploring its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a carbamate functional group linked to a methylthio and an isopropoxyphenyl moiety. This structural complexity contributes to its diverse biological interactions.

Biological Activity Overview

- Cholinesterase Inhibition : Like many carbamate compounds, this ester is hypothesized to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine at synapses, which can result in neurotoxic effects if uncontrolled .

- Toxicological Profile : The compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in rats . Chronic exposure studies indicate potential reproductive toxicity and histopathological changes in testicular tissue at higher doses .

- Metabolism : The metabolism of similar carbamate compounds typically involves oxidation and conjugation processes. For instance, studies have shown the formation of various metabolites that may contribute to both therapeutic effects and toxicity .

- Enzyme Interaction : The primary mechanism through which Carbamic acid derivatives exert their biological effects is via reversible inhibition of cholinesterases. This interaction can lead to overstimulation of cholinergic receptors, causing symptoms ranging from muscle twitching to respiratory failure in severe cases .

- Cellular Effects : In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines by altering mitochondrial function and promoting oxidative stress .

Case Studies

- Neurotoxicity in Animal Models : Research has documented the neurotoxic effects of carbamate pesticides on young animals, linking exposure to developmental impairments and altered cholinergic signaling pathways .

- Reproductive Toxicity : A study involving repeated dosing of rats with carbamate compounds showed significant testicular damage and altered sperm parameters at doses above the NOAEL (No Observed Adverse Effect Level) .

Data Tables

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR confirm the methyl((2-methylphenyl)thio) and o-isopropoxyphenyl groups via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) are diagnostic .

Advanced : X-ray crystallography (if crystalline) or computational modeling (DFT) resolves stereoelectronic effects on reactivity .

How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?

Advanced

Comparative studies of analogs reveal:

Methodological Tip : Use QSAR models to predict activity changes before synthesis .

What strategies resolve contradictions in reported enzyme inhibition data across studies?

Advanced

Discrepancies often arise from:

- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) affecting enzyme conformation.

- Enzyme source : Species-specific isoforms (e.g., human vs. rat acetylcholinesterase).

- Compound purity : Trace impurities (e.g., unreacted intermediates) may skew results .

Resolution : Standardize assays using WHO protocols and validate purity via orthogonal methods (e.g., HPLC-NMR).

How can computational methods predict the compound’s stability under physiological conditions?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model hydrolysis of the carbamate ester in aqueous environments (pH 7.4, 37°C).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methylthio and ester linkages.

- Metabolism Prediction : Use tools like SwissADME to identify potential cytochrome P450 interactions .

Validation : Compare computational results with in vitro stability assays (e.g., simulated gastric fluid).

What are the critical considerations for designing in vivo pharmacokinetic studies?

Q. Advanced

- Bioavailability : Assess solubility (via shake-flask method) and permeability (Caco-2 cell models).

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free carbamic acid).

- Dosing regimen : Account for half-life variability due to esterase activity in plasma .

Methodological Tip : Incorporate radiolabeled analogs (e.g., ¹⁴C) for precise tissue distribution tracking.

How does the compound interact with non-target proteins, and what mitigation approaches exist?

Advanced

Off-target effects are probed via:

- Proteome-wide screening : Chemoproteomics identifies unintended binding partners.

- Crystallography : Resolve 3D structures of compound-protein complexes to guide structural refinement.

- Selectivity Optimization : Introduce steric hindrance (e.g., bulky substituents) to reduce non-specific interactions .

What are the best practices for ensuring reproducibility in multi-lab studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.